![molecular formula C11H13N3O2 B14168881 N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide CAS No. 15017-12-6](/img/structure/B14168881.png)
N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is derived from the condensation of pyridine-4-carbohydrazide with a ketone, specifically 4-oxopentan-2-one. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide typically involves a Schiff base reaction. The process begins with the reaction of pyridine-4-carbohydrazide with 4-oxopentan-2-one in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.
Applications De Recherche Scientifique
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in platelet aggregation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: This compound has shown potent anti-tubercular activity.
N’-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Known for its antioxidant and antiplatelet activities.
Uniqueness
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and antiplatelet effects. Its ability to form stable metal complexes also adds to its versatility in various applications .
Propriétés
Numéro CAS |
15017-12-6 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-[(E)-4-oxopentan-2-ylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(7-9(2)15)13-14-11(16)10-3-5-12-6-4-10/h3-6H,7H2,1-2H3,(H,14,16)/b13-8+ |
Clé InChI |
ZCQNZSDBAMZCED-MDWZMJQESA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=NC=C1)/CC(=O)C |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


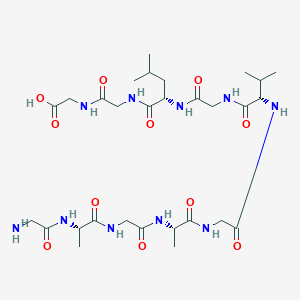
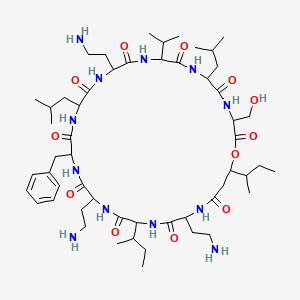
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

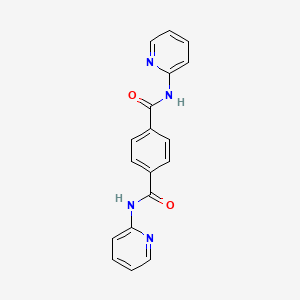
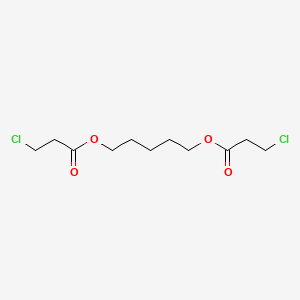
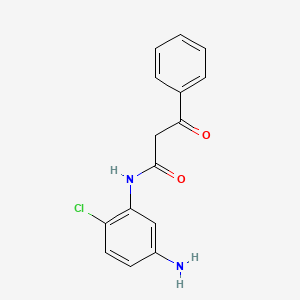
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
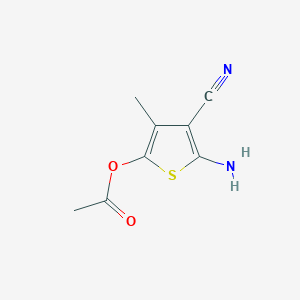
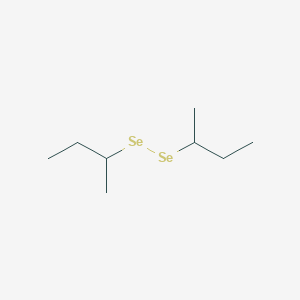

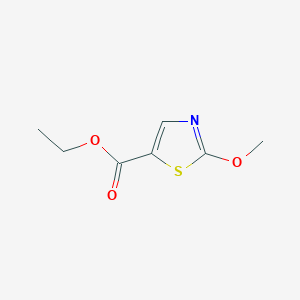
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
